4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
Description
Properties
IUPAC Name |
4-(6-methoxy-2-methyl-4-oxoquinazolin-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-18-15-8-7-13(23-2)9-14(15)16(20)19(10)12-5-3-11(4-6-12)17(21)22/h3-9H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAZLXZHZNNQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC)C(=O)N1C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Methoxylation and Methylation:
Attachment of the Benzoic Acid Moiety: The final step involves coupling the quinazolinone core with a benzoic acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group enables classical acid-base chemistry. For example:
-
Salt formation : Reacts with bases (e.g., NaOH, NaHCO₃) to form water-soluble carboxylates, often used in purification steps.
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Proton donation : Participates in buffering systems, critical for stabilizing intermediates during synthesis.
Table 1 : Representative acid-base reactions
| Base Used | Product | Application |
|---|---|---|
| NaOH | Sodium carboxylate | Solubilization in aqueous media |
| NaHCO₃ | Bicarbonate salt | Workup step in synthesis |
Esterification
The carboxylic acid undergoes esterification under acidic conditions. For instance, refluxing with methanol and sulfuric acid yields methyl esters, which are intermediates for further derivatization .
Reaction Conditions :
-
Catalyst : H₂SO₄ (concentrated)
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Solvent : Methanol
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Temperature : Reflux (~70°C)
Equation :
Mannich Reaction
The quinazolinone core facilitates substitution at the 2-methyl group via Mannich reactions, forming aminoalkyl derivatives. This is demonstrated in structurally analogous compounds .
Typical Protocol :
-
Reactants : Formaldehyde + primary/secondary amine
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Conditions : Reflux in methanol (4–6 hours)
Table 2 : Mannich reaction derivatives (based on analogous chloro-substituted systems)
| Amine Used | Product Substituent | Yield (%) |
|---|---|---|
| 4-Methoxyaniline | 2-(4-Methoxyphenylamino)ethyl | 70.8 |
| 3-Chloroaniline | 2-(3-Chlorophenylamino)ethyl | 67.8 |
| 4-Hydroxyaniline | 2-(4-Hydroxyphenylamino)ethyl | 70.3 |
Hydrolysis of Esters
While the compound itself is a carboxylic acid, its methyl ester analog undergoes hydrolysis to regenerate the acid :
Conditions :
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Reagent : Aqueous HCl or NaOH
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Temperature : 60–80°C
-
Product : 4-(6-Methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
Equation :
Functionalization of the Quinazolinone Core
The 4-oxo group and aromatic methoxy substituent may participate in:
-
Electrophilic aromatic substitution : Halogenation or nitration at activated positions (e.g., para to methoxy).
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Redox reactions : Theoretical oxidation of the quinazolinone ring (e.g., epoxidation), though experimental data is limited for this specific compound.
Key Considerations
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-Cancer Activity
Quinazoline derivatives have been extensively studied for their anti-cancer properties. Research indicates that compounds with the quinazoline scaffold can inhibit various cancer cell lines. For instance, a study evaluated several synthesized quinazoline derivatives and found significant cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) . The mechanism often involves inhibition of key signaling pathways like the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.
1.2 Anti-Inflammatory Properties
The anti-inflammatory potential of quinazoline derivatives has also been documented. Compounds similar to 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid have shown efficacy in reducing inflammation in various models. For example, novel 4-amino quinazoline derivatives were synthesized and tested for their anti-inflammatory activity, demonstrating significant effects comparable to established anti-inflammatory drugs like indomethacin .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of quinazoline derivatives, particularly against Gram-positive bacteria such as Staphylococcus aureus. In silico screening of large compound libraries identified variants of this compound that exhibited potent antibacterial activity by targeting penicillin-binding proteins . This suggests a promising avenue for developing new antibiotics amid rising antibiotic resistance.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of quinazoline derivatives is crucial for optimizing their therapeutic efficacy. A comprehensive SAR study indicated that modifications at specific positions on the quinazoline ring can enhance biological activity against various targets, including cancer cells and bacteria . This knowledge aids in designing more effective derivatives with improved pharmacological profiles.
Data Table: Biological Activities of Quinazoline Derivatives
Case Studies
Several case studies exemplify the applications of quinazoline derivatives:
- Anti-Cancer Case Study : A series of 6-bromoquinazolines were synthesized and tested against MCF7 cells, showing promising results in inhibiting cell growth through EGFR pathway modulation .
- Anti-Inflammatory Case Study : Research on novel quinazoline derivatives demonstrated significant reduction in inflammation markers in animal models, suggesting potential therapeutic use in inflammatory diseases .
- Antibacterial Case Study : The antibacterial efficacy of a new class of quinazolines was evaluated against Staphylococcus aureus, revealing potent activity that could lead to the development of new antibiotics .
Mechanism of Action
The mechanism of action of 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, thereby modulating various cellular pathways. For example, they might inhibit kinases involved in cell proliferation or modulate inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
4-oxoquinazoline derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Methoxybenzoic acids: Compounds with a methoxy group on the benzoic acid moiety, known for their anti-inflammatory properties.
Uniqueness
4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is unique due to the combination of the quinazolinone core with the methoxybenzoic acid moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
4-(6-Methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 324.336 g/mol. The compound features a quinazoline core, which is often associated with various therapeutic effects.
Anticancer Activity
Quinazoline derivatives have shown significant anticancer properties. In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. For instance, a related quinazoline derivative showed an IC50 value of 0.096 μM against EGFR, indicating strong inhibition of cancer cell proliferation .
Antioxidant Activity
Studies have indicated that quinazoline derivatives possess antioxidant properties. The DPPH radical scavenging activity of similar compounds has been evaluated, showing promising results in reducing oxidative stress in cellular models . This property could be beneficial in preventing oxidative damage associated with various diseases.
Anti-inflammatory Effects
Compounds in the quinazoline series have also been reported to exhibit anti-inflammatory activities. For example, certain derivatives have been compared to standard anti-inflammatory drugs like indomethacin, showing comparable or superior efficacy in reducing inflammation . This suggests potential applications in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Many quinazoline derivatives act as inhibitors of various enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways critical for cell survival and proliferation, particularly in cancer cells.
- Antioxidant Mechanisms : The ability to scavenge free radicals contributes to their protective effects against oxidative damage.
Study on Anticancer Properties
A recent study synthesized several quinazoline derivatives and tested their cytotoxicity against MCF7 and HepG2 cells. One compound displayed an IC50 value of 2.09 μM against MCF7 cells, demonstrating significant anticancer potential .
Study on Anti-inflammatory Activity
Another research effort focused on synthesizing novel quinazoline derivatives for their anti-inflammatory properties. The most potent compound exhibited a reduction in inflammation comparable to established anti-inflammatory drugs .
Comparative Table of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
